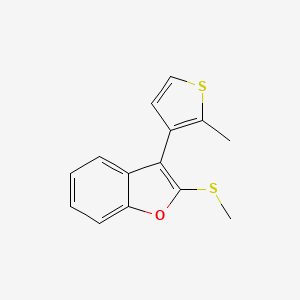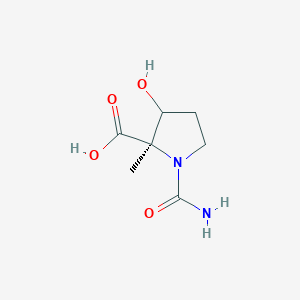
(Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a styryl group substituted with methoxy groups at positions 3 and 5, and a hydroxyl group at position 7 of the benzofuran ring. Compounds like this are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction or Wittig reaction, using suitable styrene derivatives.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the styryl group or other functional groups, leading to various reduced products.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield saturated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: The compound and its derivatives may find applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol: can be compared with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Propriétés
Formule moléculaire |
C18H16O4 |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-1-benzofuran-7-ol |
InChI |
InChI=1S/C18H16O4/c1-20-15-8-13(9-16(11-15)21-2)4-3-12-7-14-5-6-22-18(14)17(19)10-12/h3-11,19H,1-2H3/b4-3- |
Clé InChI |
AFRPSMUTJSFLBY-ARJAWSKDSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)/C=C\C2=CC(=C3C(=C2)C=CO3)O)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C=CC2=CC(=C3C(=C2)C=CO3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


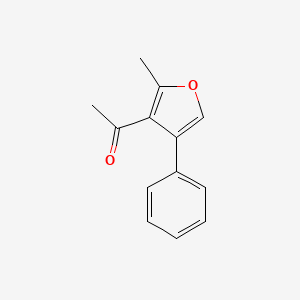
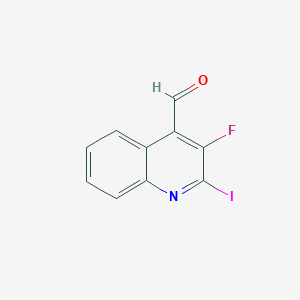
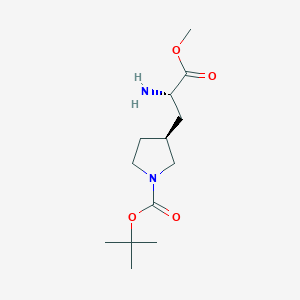

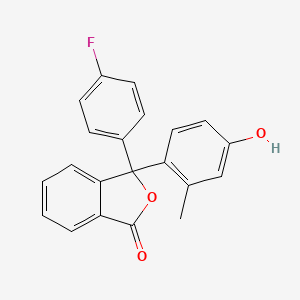

![6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12881774.png)
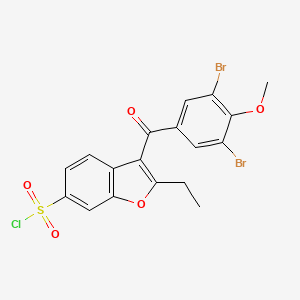
![3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12881783.png)
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12881806.png)
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)
![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
